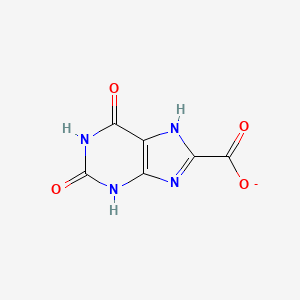
Xanthine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthine-8-carboxylate is a purinecarboxylate. It derives from a xanthine. It is a conjugate base of a xanthine-8-carboxylic acid.
Applications De Recherche Scientifique
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) inhibitors are important in the treatment of hyperuricemia and gout. Research has identified various compounds, including xanthine derivatives, as potent XO inhibitors. These compounds have shown significant effectiveness in reducing serum uric acid levels and exhibit low toxicity, making them potential therapeutic agents for hyperuricemia-related conditions (Xu et al., 2019), (Zhang et al., 2019).
Synthesis of Bioactive Molecules
Xanthine derivatives are crucial in synthesizing various bioactive molecules. New methodologies for synthesizing such derivatives, like 6-amino-5-carboxamidouracils, have been developed. These serve as precursors for 8-substituted xanthines, important in medical research (Marx et al., 2019).
Adenosine Receptor Ligands
Certain xanthine carboxylate amides are identified as selective ligands for adenosine A2A receptors and show bronchospasmolytic activity. This discovery is crucial for developing treatments for respiratory conditions like asthma (Yadav et al., 2016).
Enzyme Inhibitory Activity
Some xanthine derivatives demonstrate potent enzyme-inhibitory activities, significantly more effective than traditional treatments for hyperuricemia and gout. These findings highlight the potential of xanthine derivatives in enzyme-related therapeutic applications (Sato et al., 2018).
Adenosine Receptor Antagonism
Xanthine derivatives have been investigated as antagonists at adenosine receptors, impacting various physiological processes. This research provides a foundation for developing new therapeutic agents targeting adenosine receptors (Ukena et al., 1986).
Biochemical and Biophysical Properties
Studies on xanthine derivatives have also focused on their physical, chemical, and biological properties. These include investigating their potential as diuretics, analgesics, anti-inflammatory, and antioxidant agents (Ivanchenko et al., 2018).
Biosensor Development
Xanthine derivatives are employed in biosensor technology, particularly for detecting xanthine in biological samples. This application is vital in medical diagnostics and food industry quality control (Rahman et al., 2007).
Propriétés
Numéro CAS |
2577-18-6 |
|---|---|
Formule moléculaire |
C6H3N4O4- |
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
2,6-dioxo-3,7-dihydropurine-8-carboxylate |
InChI |
InChI=1S/C6H4N4O4/c11-4-1-2(9-6(14)10-4)8-3(7-1)5(12)13/h(H,12,13)(H3,7,8,9,10,11,14)/p-1 |
Clé InChI |
VRZJGNXBSRQZGM-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |
SMILES canonique |
C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



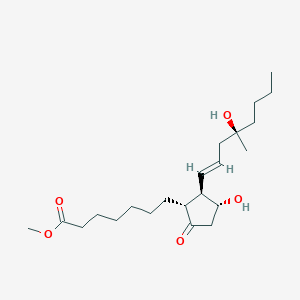
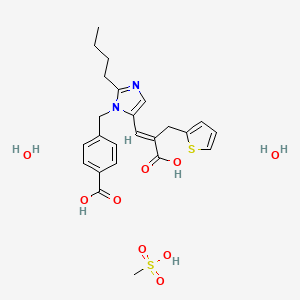


![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1241538.png)
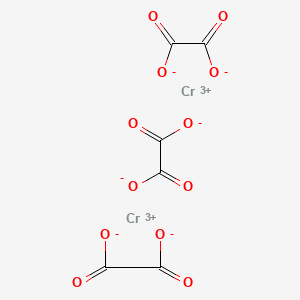
![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
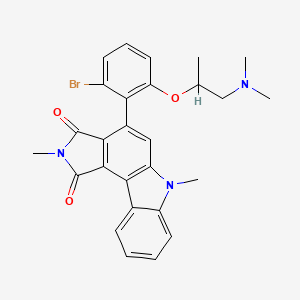
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)
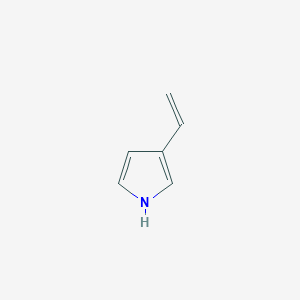
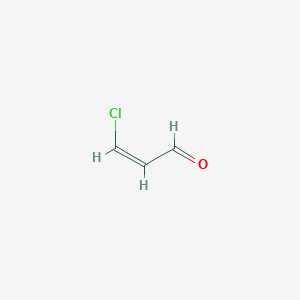
![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)